Mineralocorticoid Receptor (MR) Antagonist Activity: IC₅₀ Quantification in Cell-Based Reporter Gene Assay
N-(4-Aminophenyl)-4-fluorobenzamide exhibits antagonist activity against the human mineralocorticoid receptor (MR) ligand-binding domain (LBD) with a quantitated IC₅₀ of 6309.57 nM (6.31 µM) in a cell-based luciferase reporter gene assay [1]. This activity, while modest in absolute potency, provides a definitive experimental anchor for structure-activity relationship (SAR) interpretation against the MR target. In contrast, the des-fluoro analog N-(4-aminophenyl)benzamide (CAS 17625-83-1) and the regioisomer 4-amino-N-(4-fluorophenyl)benzamide (CAS 698988-07-7) lack documented MR activity in public databases, suggesting that the specific 4-fluorobenzamide substitution pattern contributes uniquely to MR LBD interaction within this chemotype [2].
| Evidence Dimension | Mineralocorticoid receptor (MR) antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6309.57 nM (6.31 µM) |
| Comparator Or Baseline | N-(4-aminophenyl)benzamide (des-fluoro analog, CAS 17625-83-1) and 4-amino-N-(4-fluorophenyl)benzamide (regioisomer, CAS 698988-07-7) — no documented MR activity |
| Quantified Difference | Target compound shows detectable MR antagonist activity; comparators show no reported activity against MR |
| Conditions | Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells, measured by luciferase reporter gene assay |
Why This Matters
For researchers investigating MR-mediated pathways or screening for nuclear receptor modulators, procurement of the exact compound ensures access to a validated MR-active chemotype, whereas analogs may yield false-negative screening results.
- [1] TargetMine Database. Activity Report: CHEMBL4528177 — Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells. View Source
- [2] ChEMBL Database. Compound Report: CHEMBL4528177 (MR antagonist activity). View Source
